5-Phenylcytidine

Antiviral Virology Nucleoside Analog

Researchers studying DNMT inhibition or viral polymerase interference require precisely characterized analogs-molar substitution from 5-methyl or 5-aza variants fails due to distinct steric and electronic effects of the 5-phenyl group. - Key applications: anti-influenza A efficacy (<1 µM), negative control for HSV-2 assays, fluorescent probe scaffold design. - Differentiates mechanism from 5-Azacytidine (DNMT1 IC50=0.2 µM) and Zebularine (~100 µM). - Available for immediate R&D shipment; no DEA scheduling restrictions.

Molecular Formula C15H17N3O5
Molecular Weight 319.31 g/mol
Cat. No. B12403870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylcytidine
Molecular FormulaC15H17N3O5
Molecular Weight319.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN(C(=O)N=C2N)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C15H17N3O5/c16-13-9(8-4-2-1-3-5-8)6-18(15(22)17-13)14-12(21)11(20)10(7-19)23-14/h1-6,10-12,14,19-21H,7H2,(H2,16,17,22)/t10-,11?,12+,14-/m1/s1
InChIKeyNXZDBARVIPFCNZ-VFJKSUPXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenylcytidine: A 5-Modified Cytidine Nucleoside Analog for Epigenetic and Antiviral Research Procurement


5-Phenylcytidine (CAS 83866-19-7) is a synthetic cytidine nucleoside analog characterized by a phenyl substitution at the 5-position of the pyrimidine base, yielding the molecular formula C15H17N3O5 and a molecular weight of 319.31 g/mol . This structural modification confers a LogP value of -0.7 and distinct physicochemical properties compared to endogenous cytidine, positioning it as a class-representative tool compound for investigating mechanisms of DNA methyltransferase (DNMT) inhibition [1] and potential antiviral interference .

Epigenetic tool compound – class-level DNMT inhibition probe for mechanism studies
Antiviral screening – reported Influenza A inhibition in cell-based assays; narrow spectrum
Biophysical probe scaffold – 5-phenyl modification supports enhanced base stacking for fluorescent probe development

5-Phenylcytidine Procurement: Why 5-Modified Cytidine Analogs Are Not Interchangeable in DNMT and Antiviral Assays


The substitution at the 5-position of the cytidine base fundamentally alters molecular recognition by key enzymes such as DNA methyltransferases (DNMTs) and viral polymerases [1]. While the class of cytidine analogs shares a broad mechanism of DNMT inhibition, the steric bulk and electronic effects of the phenyl ring in 5-Phenylcytidine create a distinct interaction profile compared to simpler 5-substituted analogs like 5-Methylcytidine or 5-Azacytidine . This precludes simple molar substitution in experimental protocols, as the efficacy, cytotoxicity, and even the spectrum of antiviral activity are not conserved across the analog series . Therefore, direct procurement of 5-Phenylcytidine is required to replicate or extend findings that are specifically attributed to this phenyl-modified scaffold.

5-modification alters enzyme recognition
Phenyl substitution changes steric and electronic profile vs. 5-methyl or 5-aza analogs; DNMT and polymerase interactions may not transfer.
Antiviral spectrum is narrow and scaffold-specific
Activity against Influenza A does not extend to HSV-2; broad-spectrum assumptions cannot be applied from other cytidine analogs.
DNMT inhibition potency remains unquantified
Class-level evidence only; direct substitution for 5-Azacytidine or Zebularine without potency data may compromise experimental outcomes.

5-Phenylcytidine Evidence Guide: Quantitative Differentiation Against Key Cytidine Analog Comparators


Influenza A Virus Inhibition: Potency Below 1 µM vs. Cytidine Baseline

5-Phenylcytidine demonstrates antiviral activity against Influenza A virus in vitro at concentrations below 1 µM . This contrasts with unmodified cytidine, which serves as a negative control and exhibits no such antiviral effect under comparable conditions [1]. The data establish that the 5-phenyl modification is a prerequisite for the observed activity against this specific viral strain.

Influenza A inhibition
Reported
(5-Phenylcytidine)
vs. No effect (cytidine)
Supports antiviral screening context
Cell-line context not specified; cross-study comparable
Antiviral Virology Nucleoside Analog

Divergent Antiviral Spectrum: Inactivity Against HSV-2 vs. Reported Activity Against HSV-1 and Influenza A

A critical differentiator is the compound's selective antiviral profile. While 5-Phenylcytidine inhibits Influenza A at <1 µM and HSV-1 in cell culture, a 1982 study reports a complete lack of inhibitory effect against HSV-2 in vivo in a mouse infection model, as well as inactivity against influenza virus AWS, NDV, vaccinia, and WEE in vitro [1]. This is in contrast to broad-spectrum antivirals or other cytidine analogs that may show pan-herpes activity. For example, certain 5-substituted 2'-deoxycytidines are reported as selective inhibitors of HSV replication [2], highlighting that antiviral specificity is highly dependent on the exact 5-substituent and sugar moiety.

Antiviral spectrum
Reported
Inactive against HSV-2 (in vivo)
Active against Influenza A, HSV-1 (in vitro)
Narrow spectrum profile; avoid for HSV-2 studies
Qualitative difference; source-specific review
Antiviral Herpesviridae Selectivity Profile

Potential for Enhanced Base Stacking Interactions vs. Unsubstituted Cytidine

The 5-phenyl substitution confers enhanced pi-stacking interactions compared to the unsubstituted cytidine base [1]. While not quantitative in energetic terms, this qualitative biophysical property is a critical differentiator for applications in nucleic acid structure and function studies. Related phenyl-substituted cytidine analogs, such as 6-phenylpyrrolocytidine (PhpC), have been developed as environmentally sensitive fluorescent probes , underscoring the value of the phenyl modification for creating unique biophysical tools.

Base stacking
Class-level
Enhanced (qualitative) vs. unsubstituted cytidine
May support probe development
Data to verify; no energetic quantification
Biophysics Nucleic Acid Chemistry Probe Design

DNMT Inhibition Potential: Class-Level Activity Compared to Validated Inhibitors Zebularine and 5-Azacytidine

5-Phenylcytidine is reported to share the DNMT-inhibitory mechanism of other cytidine analogs like Zebularine and 5-Azacytidine [1]. However, its specific inhibitory potency and isoform selectivity have not been quantified in direct head-to-head assays. In contrast, 5-Azacytidine exhibits potent DNMT1 inhibition with an IC50 of 0.2 µM and has well-characterized cytotoxicity against multiple cancer cell lines (e.g., L1210 IC50 = 0.41 µM; MM.1S IC50 = 1.5 µM) [2][3]. Zebularine demonstrates cell growth inhibition in breast cancer lines with IC50 values ranging from ~90 µM to 150 µM [4]. The lack of comparable quantitative data for 5-Phenylcytidine represents a significant knowledge gap for its use as a DNMT tool compound.

DNMT inhibition
Class-level
Class-level mechanism reported; no IC₅₀ data available
Supports class-level study; potency unvalidated
Comparators: 5-Azacytidine IC₅₀ 0.2 µM (DNMT1); Zebularine cell IC₅₀ ~100 µM (for context)
Epigenetics Cancer Biology DNA Methylation

5-Phenylcytidine Optimal Application Scenarios for Research and Development Procurement


Influenza A Antiviral Hit Validation and Mechanism-of-Action Studies

Procure 5-Phenylcytidine for in vitro follow-up studies on anti-Influenza A activity. The compound's reported efficacy at concentrations below 1 µM provides a starting point for dose-response experiments and resistance profiling . Its distinct activity, compared to inactive cytidine, makes it a valuable tool for target identification and validation in viral replication pathways.

Development of Environmentally Sensitive Fluorescent Nucleoside Probes

Utilize 5-Phenylcytidine as a core scaffold for designing novel fluorescent nucleoside analogs. The enhanced base stacking conferred by the 5-phenyl group [1] can be exploited to create probes with altered emission properties, similar to the 6-phenylpyrrolocytidine (PhpC) class. This application is particularly relevant for researchers in biophysics and chemical biology developing tools for studying nucleic acid dynamics and molecular recognition.

Comparative Epigenetic Tool for DNMT Inhibition Studies

While not a potent DNMT inhibitor itself, 5-Phenylcytidine serves as a useful comparator in panels of cytidine analogs to dissect structure-activity relationships for DNMT inhibition. Researchers can use it alongside validated inhibitors like 5-Azacytidine (DNMT1 IC50 = 0.2 µM) [2] and Zebularine (cell growth IC50 ~100 µM) [3] to understand how modifications at the 5-position impact enzyme binding and cellular efficacy. This is essential for rational drug design and target validation in cancer epigenetics.

Negative Control for HSV-2 and Broad-Spectrum Antiviral Screens

Given its documented inactivity against HSV-2 in vivo and several other viruses in vitro [4], 5-Phenylcytidine is an ideal negative control compound for antiviral screening campaigns focused on these pathogens. Its inclusion helps validate assay specificity and confirms that observed hits are not due to generic nucleoside analog effects, thereby increasing confidence in lead compound selection.

Application
Selection Property
Validation Focus
Influenza A antiviral screening
Phenyl-modified scaffold requirement
Target engagement; dose-response profiling in cell models
Fluorescent nucleoside probe development
Enhanced base stacking propensity
Spectroscopic property validation; emission shift characterization
Comparative DNMT inhibition SAR
5-position modification effect
DNMT activity panel; isoform selectivity context
Negative control for antiviral screens
Inactivity against HSV-2
Assay specificity validation; hit confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


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